1-methyl-1H-1,3-benzodiazole-5-thiol
Description
Properties
IUPAC Name |
1-methylbenzimidazole-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNBXZSBCKMFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740462 | |
| Record name | 1-Methyl-1H-benzimidazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923034-27-9 | |
| Record name | 1-Methyl-1H-benzimidazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
Procedure :
-
Dissolve 1-methyl-1H-benzimidazole (1.0 equiv) in DMF (10 mL/g).
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Add NBS (1.1 equiv) and stir at 25°C for 12 hours.
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Quench with ice water, filter, and recrystallize from ethanol.
Outcomes :
Traditional Bromine/Acetic Acid System
Procedure :
-
Add bromine (1.2 equiv) dropwise to a solution of 1-methyl-1H-benzimidazole in glacial acetic acid.
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Stir at 50°C for 4 hours.
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Pour into ice water, neutralize with NaOH, and extract with ethyl acetate.
Outcomes :
-
Yield : 72%
-
Regioselectivity : 75% 5-bromo derivative, 25% 4-bromo byproduct
Nucleophilic Substitution with Thiourea
The bromine atom at position 5 is displaced by a thiol group via reaction with thiourea, followed by acidic hydrolysis.
Procedure :
-
Combine 5-bromo-1-methyl-1H-benzimidazole (1.0 equiv), thiourea (1.5 equiv), and triethylamine (2.0 equiv) in acetone (15 mL/g).
-
Reflux at 60°C for 6 hours.
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Cool, add 10% HCl, and reflux for 1 hour to hydrolyze the thiourea adduct.
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Neutralize with NH4OH, extract with ethyl acetate, and dry over MgSO4.
Optimization Insights :
-
Solvent Impact : Acetone outperforms DMF or THF due to better solubility of intermediates.
-
Base Role : Triethylamine deprotonates thiourea, enhancing nucleophilicity.
Characterization Data :
-
Yield : 68%
-
Melting Point : 145–147°C
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1H NMR (500 MHz, DMSO-d6) : δ 3.48 (s, 3H, N–CH3), 7.58 (d, J = 8.5 Hz, 1H, H-4), 7.89 (dd, J = 8.5, 2.0 Hz, 1H, H-6), 8.28 (d, J = 2.0 Hz, 1H, H-7), 3.91 (s, 1H, S–H)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NBS Bromination + Substitution | 68 | 95 | High regioselectivity, mild conditions |
| Br₂/AcOH Bromination | 62 | 87 | Cost-effective |
| Direct Cyclocondensation | 54 | 78 | Fewer steps |
Challenges and Mitigation Strategies
-
Thiol Oxidation : Conduct reactions under nitrogen and add antioxidants (e.g., ascorbic acid).
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Byproduct Formation : Use column chromatography (silica gel, ethyl acetate/hexane) for purification.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,3-benzodiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-1H-1,3-benzodiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Structural Analogues in the Benzodiazole/Thiol Family
- 1-Benzyl-5-Chloro-1H-1,3-Benzodiazole-2-Thiol (CAS 100440-60-6): Substituted with a benzyl group at N1 and chlorine at C5, this derivative exhibits a molecular weight of 274.77.
- 1-[(2-Chlorophenyl)Methyl]-5-Methyl-1H-1,3-Benzodiazole-2-Thiol (CAS 1154202-23-9):
Features a 2-chlorophenylmethyl group at N1 and a methyl group at C5. The bulky aromatic substituent may reduce solubility but improve target specificity in drug design .
Key Structural Differences :
*Calculated based on molecular formula.
Thiol-Containing Heterocycles with Distinct Cores
1-Methyltetrazole-5-Thiol (MTT) and 2-Methyl-1,3,4-Thiadiazole-5-Thiol (MTD) :
These cephalosporin metabolites inhibit vitamin K-dependent γ-carboxylation of clotting factors. MTT and MTD are methylated by human thiopurine methyltransferase (TPMT) and liver microsomes, with MTD showing higher methylation efficiency (Vmax = 3.58–678× higher than MTT). S-methylation reduces their inhibitory potency by 10–100×, highlighting the critical role of the free thiol group in activity .- 1-Benzyl-5-Phenyl-1H-Imidazole-2-Thiol: An imidazole analogue with a benzyl and phenyl group.
1-(1-Phenylethyl)-1H-1,2,3,4-Tetrazole-5-Thiol :
The tetrazole core offers metabolic stability, while the phenylethyl group enhances lipophilicity. Such compounds are explored for antimicrobial applications .
Enzymatic Methylation Parameters :
| Compound | TPMT (Km, mM) | Liver Microsomes (Km, mM) | Vmax Ratio (MTD/MTT) |
|---|---|---|---|
| MTT | 0.26 | 0.60 | 3.58 (TPMT) / 678 (Microsomes) |
| MTD | 0.068 | 0.20 | — |
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability :
Thiol-containing compounds like MTT and MTD undergo rapid S-methylation, reducing their plasma half-lives. Structural modifications (e.g., bulkier substituents) in benzodiazole-thiols may mitigate this . - Solubility : Imidazole and tetrazole analogues (e.g., and ) generally exhibit lower aqueous solubility than benzodiazole derivatives due to reduced polarity, impacting bioavailability .
Q & A
How can I design a robust synthesis protocol for 1-methyl-1H-1,3-benzodiazole-5-thiol, considering conflicting literature methods?
Methodological Answer:
Synthetic routes for benzodiazole-thiol derivatives often involve condensation reactions between substituted amines and thiol-containing precursors. Evidence from analogous compounds (e.g., 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol) suggests using catalysts like K₂CO₃ in acetonitrile under reflux conditions to optimize yield . For 1-methyl-1H-1,3-benzodiazole-5-thiol, prioritize solvent polarity (e.g., DMF vs. THF) to control reaction kinetics and byproduct formation. Validate purity via HPLC or TLC, and cross-reference NMR (¹H/¹³C) and IR data with structurally similar compounds (e.g., 9c in ) to confirm regioselectivity .
What advanced computational methods are suitable for predicting the electronic properties of 1-methyl-1H-1,3-benzodiazole-5-thiol?
Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for calculating electronic parameters such as HOMO-LUMO gaps and partial charge distribution. Becke’s exchange-correlation functional ( ) has demonstrated accuracy (±2.4 kcal/mol in thermochemical data) for heterocyclic systems . Use basis sets like 6-311++G(d,p) for sulfur-containing moieties. Software packages like Gaussian or ORCA can model solvation effects (e.g., polarizable continuum models) to simulate biological environments .
How do I resolve discrepancies in reported biological activity data for benzodiazole-thiol derivatives?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or substituent variations. Standardize testing using protocols like CLSI guidelines for antimicrobial studies. For anticancer activity, compare IC₅₀ values across cell lines (e.g., MCF-7 in ) and validate via dose-response curves . Molecular docking (e.g., AutoDock Vina) can identify binding interactions with targets like fungal cytochrome P450 enzymes () to rationalize observed bioactivity .
What crystallographic techniques are optimal for determining the solid-state structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELX programs ( ) for structure solution and refinement. Prepare crystals via slow evaporation (e.g., ethanol/ethyl acetate mixtures) and validate disorder modeling (e.g., ). Compare bond lengths/angles with related structures (e.g., 1-allyl-4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one) to identify conformational anomalies .
How can I analyze the stability and degradation pathways of 1-methyl-1H-1,3-benzodiazole-5-thiol under varying pH conditions?
Methodological Answer:
Perform accelerated stability studies using HPLC-MS to monitor degradation products. For pH-dependent stability, prepare buffers (pH 1–13) and incubate samples at 25–40°C. Track thiol oxidation to disulfides via Raman spectroscopy or Ellman’s assay. Computational tools (e.g., DFT) can predict reactive sites susceptible to hydrolysis or oxidation .
What strategies enhance the solubility of this compound for in vitro pharmacological studies?
Methodological Answer:
Employ co-solvents (e.g., DMSO-water mixtures) or cyclodextrin inclusion complexes. For aqueous solubility, modify substituents (e.g., methyl to hydroxyethyl groups) based on QSAR models. Experimental validation via shake-flask method with UV-Vis quantification at λmax (e.g., 270–300 nm for benzodiazole derivatives) .
How do I differentiate between tautomeric forms of 1-methyl-1H-1,3-benzodiazole-5-thiol in solution?
Methodological Answer:
Use variable-temperature NMR (VT-NMR) to observe chemical shift changes indicative of tautomeric equilibria. Compare with theoretical NMR spectra (e.g., calculated via GIAO-DFT) . IR spectroscopy can detect S-H stretching (~2500 cm⁻¹) in thiol tautomers, while UV-Vis may show λmax shifts due to conjugation changes .
What are the best practices for scaling up synthesis while minimizing byproducts?
Methodological Answer:
Optimize reaction parameters via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For thiol protection, use trityl or acetyl groups to prevent oxidation during scale-up. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
How can I validate the interaction of this compound with biological membranes?
Methodological Answer:
Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure membrane binding. Lipophilicity (logP) can be determined via shake-flask (octanol-water) or predicted using software like MarvinSuite. Molecular dynamics simulations (e.g., GROMACS) model bilayer penetration .
What advanced spectroscopic techniques confirm the presence of the thiol group in this compound?
Methodological Answer:
X-ray photoelectron spectroscopy (XPS) identifies sulfur oxidation states (S 2p3/2 ~163 eV for thiols). Raman spectroscopy detects S-H stretches (~2570 cm⁻¹). For quantitative analysis, use ICP-MS for sulfur content or Ellman’s reagent for free thiol quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
